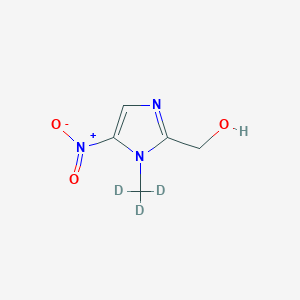
3-Amino-6-bromopyridin-2(1H)-one
Übersicht
Beschreibung
3-Amino-6-bromopyridin-2(1H)-one is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry and organic synthesis. It is a derivative of pyridinone and contains both amino and bromo substituents, which make it a versatile intermediate for chemical reactions and a candidate for drug development, particularly as an inhibitor for HIV-1 reverse transcriptase .
Synthesis Analysis
The synthesis of 3-amino-6-bromopyridin-2(1H)-one derivatives has been explored in the context of developing HIV-1 reverse transcriptase inhibitors. These derivatives have been synthesized through various methods, including the reaction of α-bromoketones with 2-aminopyridine under different conditions . Additionally, efficient synthesis routes have been developed for related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which involve regioselective substitution reactions and bromination steps .
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-amino-6,6′-bis(methoxycarbonyl)-2,2′-bipyridine, has been determined through crystallography, revealing an almost coplanar arrangement of the pyridyl rings due to intramolecular hydrogen bonding . Similarly, the structure of a cocrystal formed by 2-amino-3-bromopyridine with 4-methylbenzoic acid has been characterized, showing hydrogen bonding interactions that stabilize the crystal structure .
Chemical Reactions Analysis
3-Amino-6-bromopyridin-2(1H)-one and its derivatives are involved in various chemical reactions. For instance, they can undergo cross-coupling reactions to yield 6-substituted 2-aminopyridines, which are of significant biological and chemical importance . The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 has also been studied, leading to the formation of 6-aminonicotinic acid, a reaction that avoids the use of volatile and toxic solvents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-amino-6-bromopyridin-2(1H)-one derivatives can be inferred from studies on similar compounds. For example, the vibrational spectra and molecular structure of 3-amino-2-bromopyridine have been analyzed using density functional methods, providing insights into the vibrational frequencies and bond parameters . These properties are crucial for understanding the behavior of these compounds in various chemical environments and for designing new derivatives with desired characteristics.
Wissenschaftliche Forschungsanwendungen
Proton Nuclear Magnetic Resonance (NMR) in Cardiovascular Research
Proton NMR spectroscopy has emerged as a potent tool for cardiovascular research, offering detailed quantitative data on amino acids, fatty acids, and other metabolites. This technology's robustness and reproducibility make it invaluable for studying metabolic profiles in serum, which could indirectly relate to research involving "3-Amino-6-bromopyridin-2(1H)-one" in metabolic studies or drug discovery efforts aimed at cardiovascular diseases (Rankin et al., 2014).
Enzymatic Hydrolysis for Antioxidant Peptides
Enzymatic hydrolysis is a prominent method for producing bioactive peptides with antioxidant activity from various sources, including animal, plant, and fungal materials. This process results in peptides capable of exhibiting radical-scavenging capacity and inhibiting lipid peroxidation, demonstrating the biochemical potential of peptides and indirectly suggesting the enzymatic applications of amino acid derivatives like "3-Amino-6-bromopyridin-2(1H)-one" in producing biologically active compounds (Czelej et al., 2022).
Bioactive Peptides in Drug Delivery Systems
Cell-penetrating peptides (CPPs), which include short peptides like "3-Amino-6-bromopyridin-2(1H)-one," have shown significant promise in facilitating the delivery of drugs across the plasma membrane. These peptides have potential applications in diagnosing and treating various diseases, including cancer, inflammation, and diabetes. Although no CPPs have been approved by regulatory agencies yet, ongoing preclinical studies and clinical trials suggest their potential in enhancing drug delivery systems, highlighting the importance of amino acid derivatives in medicinal research (Xie et al., 2020).
Eigenschaften
IUPAC Name |
3-amino-6-bromo-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-4-2-1-3(7)5(9)8-4/h1-2H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRLRVOCGGIDBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567693 | |
| Record name | 3-Amino-6-bromopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-bromopyridin-2(1H)-one | |
CAS RN |
134577-43-8 | |
| Record name | 3-Amino-6-bromopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-6-bromopyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














